(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Overview
Description
“(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline” is a type of chiral organophosphorus compound. These compounds, which possess a P-stereogenic center, have been widely used as agricultural chemicals, pharmaceuticals, organocatalysts, and ligands for transition-metal catalysis . P-Stereogenic intermediates bearing a tert-butyl (methyl)phosphino group are important for the preparation of several commonly used diphosphine ligands .
Synthesis Analysis
A new and convenient synthesis for a number of P-stereogenic intermediates possessing a tert-butyl (methyl)phosphino group has been developed . The reported route relies on an air- and moisture-stable secondary phosphine oxide prepared from a readily available starting material, trichlorophosphane . The synthesis of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane as a rhodium complex has also been described .Chemical Reactions Analysis
These compounds have been successfully applied in many asymmetric catalyses such as hydrogenations, hydrosilylations, allylic substitutions, hydroacylations, borylations, conjugated additions, cross-couplings, etc .Scientific Research Applications
1. Catalysis in Organic Synthesis
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline and its derivatives have been found to be effective ligands in catalytic processes. For instance, they have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating high enantioselectivities and catalytic activities (Imamoto et al., 2012). This has practical utility in the preparation of chiral pharmaceutical ingredients.
2. Antiproliferative Activity in Cancer Research
Novel Au(III) complexes bearing this compound ligands have been synthesized and shown to exhibit significant antiproliferative activities against a panel of cell lines. This suggests their potential as novel anticancer drugs (Arojojoye et al., 2020).
3. Application in Transition-Metal-Catalyzed Reactions
The compound has been used as a P-chiral phosphine ligand in transition-metal-catalyzed reactions. It is notable for its air stability and excellent enantioselectivities in both Rh-catalyzed asymmetric hydrogenations and Rh- or Pd-catalyzed carbon-carbon bond-forming reactions (Imamoto et al., 2005).
4. Development of New Polymer Materials
This compound has been incorporated into the synthesis of novel conjugated polymers. These polymers show potential applications in areas like electrochromism and photovoltaics, demonstrating properties like circular dichroism and lyotropic liquid crystals formation (Marumoto et al., 2020).
5. Development of Novel Drugs
Complexes of this compound with Au(I) have been found to be potent anti-tumor agents with broad anti-tumor activity, particularly effective in tumor cell lines derived from the colon and ovary (Hayashi et al., 2014).
Mechanism of Action
Target of Action
The primary targets of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline are transition metals in catalytic systems . These transition metals, when combined with the compound, form complexes that are used in various chemical reactions, including asymmetric hydrogenation .
Mode of Action
This compound interacts with its targets by forming a complex with the transition metals. This complex then acts as a catalyst in the hydrogenation of acyclic aromatic N-aryl imines . The compound’s unique structure allows it to provide powerful stereocontrol, while the electron-rich properties of the dialkyl substituents greatly improve catalytic activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogenation of acyclic aromatic N-aryl imines . The compound, as part of a transition metal complex, catalyzes this reaction, leading to the production of optically active secondary amines .
Result of Action
The result of the action of this compound is the production of optically active secondary amines . These amines are produced with high enantioselectivity, making the compound valuable in the synthesis of chiral molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pressure . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen.
Biochemical Analysis
Biochemical Properties
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline plays a crucial role in biochemical reactions, particularly in the realm of asymmetric catalysis. It interacts with various enzymes, proteins, and other biomolecules, often serving as a ligand for transition metal complexes. These interactions are typically characterized by the formation of stable complexes that facilitate catalytic processes. For instance, this compound has been shown to form complexes with rhodium and iridium, which are effective in catalyzing hydrogenation reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action. These metal complexes can facilitate various catalytic processes, including hydrogenation and hydroformylation, by providing a chiral environment that enhances reaction selectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used as a catalyst in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to facilitate catalytic processes without significant adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in normal cellular function and metabolic processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a ligand in transition metal-catalyzed reactions. It interacts with enzymes and cofactors that are essential for these catalytic processes, influencing metabolic flux and the levels of various metabolites. The compound’s impact on metabolic pathways is closely linked to its ability to form stable complexes with transition metals, which facilitate a range of biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its catalytic effects. The distribution of this compound within cells is influenced by its chemical properties, including its size, charge, and hydrophobicity .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in catalysis, as it ensures that this compound is positioned in the optimal environment for its catalytic activity. Studies have shown that the compound can localize to the mitochondria, where it participates in metabolic processes .
Properties
IUPAC Name |
(S)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBLHZZDMCPGX-FGZHOGPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@](C)C1=NC2=CC=CC=C2N=C1[P@@](C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866081-62-1, 1107608-80-9 | |
Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline facilitate asymmetric synthesis?
A1: this compound acts as a chiral ligand, typically coordinating to transition metals like ruthenium []. This forms a chiral catalyst capable of differentiating between two enantiomeric faces of a substrate molecule during a reaction. For instance, the research highlights its application in the asymmetric hydrogenation of β-keto-compounds, leading to the formation of optically active β-hydroxycarboxylic acid derivatives []. The chiral environment provided by the ligand around the metal center dictates the preferential formation of one enantiomer over the other, achieving high enantiomeric excess.
Q2: Are there any structural differences between the gold(III) complexes formed with the (R,R) and (S,S) enantiomers of 2,3-Bis(tert-butylmethylphosphino)quinoxaline and do these differences impact their antiproliferative activities?
A2: While both (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxaline and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline readily form complexes with gold(III), resulting in (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (1) and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (2) respectively [], interestingly, the two enantiomeric gold complexes do not exhibit different cytotoxic effects. This suggests that the chirality of the ligand in this specific instance might not be the determining factor influencing the antiproliferative activity []. Further research is needed to fully understand the structure-activity relationships in these gold(III) complexes.
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